ethyl 4-{[N-(2-ethoxyphenyl)-N-(phenylsulfonyl)glycyl]amino}benzoate
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Overview
Description
ETHYL 4-{2-[N-(2-ETHOXYPHENYL)BENZENESULFONAMIDO]ACETAMIDO}BENZOATE is a complex organic compound with a molecular formula of C26H28N2O6S This compound is known for its unique structural features, which include an ethyl ester group, a benzenesulfonamido group, and an acetamido group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-{2-[N-(2-ETHOXYPHENYL)BENZENESULFONAMIDO]ACETAMIDO}BENZOATE typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2-ethoxybenzenesulfonyl chloride with an appropriate amine to form the sulfonamide intermediate. This intermediate is then reacted with ethyl 4-aminobenzoate under controlled conditions to yield the final product. The reaction conditions often include the use of organic solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
ETHYL 4-{2-[N-(2-ETHOXYPHENYL)BENZENESULFONAMIDO]ACETAMIDO}BENZOATE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, which may reduce the sulfonamide group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the ester or amide groups, where nucleophiles like hydroxide ions or amines can replace the existing substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous solution or primary amines in organic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines. Substitution reactions can lead to the formation of new esters or amides.
Scientific Research Applications
ETHYL 4-{2-[N-(2-ETHOXYPHENYL)BENZENESULFONAMIDO]ACETAMIDO}BENZOATE has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: This compound can be used in studies involving enzyme inhibition or protein binding due to its ability to interact with biological macromolecules.
Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism by which ETHYL 4-{2-[N-(2-ETHOXYPHENYL)BENZENESULFONAMIDO]ACETAMIDO}BENZOATE exerts its effects involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with amino acid residues in proteins, potentially inhibiting enzyme activity. The ester and amide groups may also participate in binding interactions, stabilizing the compound-protein complex and modulating biological activity.
Comparison with Similar Compounds
Similar Compounds
- ETHYL 2-{2-[N-(4-ETHOXYPHENYL)BENZENESULFONAMIDO]ACETAMIDO}BENZOATE
- ETHYL 2-{2-[N-(4-METHYLPHENYL)BENZENESULFONAMIDO]ACETAMIDO}BENZOATE
Uniqueness
ETHYL 4-{2-[N-(2-ETHOXYPHENYL)BENZENESULFONAMIDO]ACETAMIDO}BENZOATE is unique due to the specific positioning of its functional groups, which can influence its reactivity and binding properties. The presence of the ethoxy group on the phenyl ring can enhance its solubility and interaction with hydrophobic regions of proteins, distinguishing it from similar compounds.
Properties
Molecular Formula |
C25H26N2O6S |
---|---|
Molecular Weight |
482.5 g/mol |
IUPAC Name |
ethyl 4-[[2-[N-(benzenesulfonyl)-2-ethoxyanilino]acetyl]amino]benzoate |
InChI |
InChI=1S/C25H26N2O6S/c1-3-32-23-13-9-8-12-22(23)27(34(30,31)21-10-6-5-7-11-21)18-24(28)26-20-16-14-19(15-17-20)25(29)33-4-2/h5-17H,3-4,18H2,1-2H3,(H,26,28) |
InChI Key |
OUHHOBAOATZYBV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1N(CC(=O)NC2=CC=C(C=C2)C(=O)OCC)S(=O)(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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